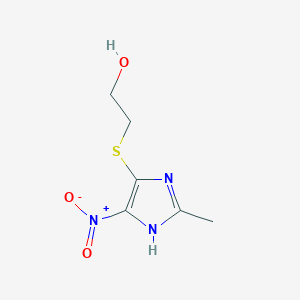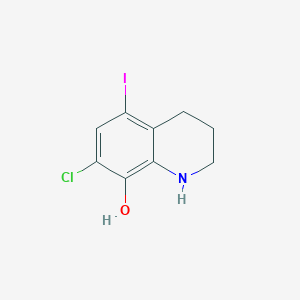
2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 4-position and a methyl group at the 2-position of the imidazole ring, with a sulfanyl group linking the imidazole to an ethan-1-ol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced through the reaction of the sulfanyl group with an appropriate alkylating agent, such as an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL has several scientific research applications:
作用机制
The mechanism of action of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to cell death.
Cellular Pathways: The compound may interfere with cellular pathways involved in cell division and growth.
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiparasitic and antibacterial activities.
Ornidazole: A nitroimidazole with applications in treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ETHAN-1-OL is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives .
属性
分子式 |
C6H9N3O3S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C6H9N3O3S/c1-4-7-5(9(11)12)6(8-4)13-3-2-10/h10H,2-3H2,1H3,(H,7,8) |
InChI 键 |
RGEJMIIHSCQDDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCCO |
溶解度 |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B11487607.png)
![N-methyl-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487620.png)


![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B11487642.png)
![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)
![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine](/img/structure/B11487656.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11487661.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
![1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11487668.png)
![6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11487678.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11487682.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
